molecular formula C10H8N4 B2462252 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile CAS No. 2159285-56-8

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile

Cat. No.: B2462252
CAS No.: 2159285-56-8
M. Wt: 184.202
InChI Key: SCZRWFKQHOAGSS-UHFFFAOYSA-N
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Description

“1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile” is a compound that has been studied for its potential as an inhibitor of Protein Kinase B (PKB or Akt), which is an important component of intracellular signaling pathways regulating growth and survival .


Synthesis Analysis

The compound has been synthesized in a series of steps, with the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines providing ATP-competitive, nanomolar inhibitors .


Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidin-4-yl group attached to a cyclopropane-1-carbonitrile .


Chemical Reactions Analysis

The compound has been found to be active in cellular assays, but compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .


Physical and Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C . Its IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile is used in the synthesis of new pyrrolo[2,3-d]pyrimidin-4-amines. These derivatives are prepared through cyclocondensation processes involving different chemicals such as aryl nitriles (Davoodnia et al., 2013).

Applications in Nanotechnology

  • This compound has been used in the synthesis of novel ionic liquids supported on hydroxyapatite encapsulated γ-Fe2O3 nanocatalysts, facilitating the preparation of new pyrido[2,3-d]pyrimidine derivatives (Ramezanzadeh et al., 2019).

Antimicrobial Properties

  • Certain derivatives synthesized from this compound demonstrate potent antimicrobial activity against various bacteria and fungi (Mohamed et al., 2009).

Fungicidal Properties

  • Derivatives of this compound exhibit fungicidal properties, indicating potential for agricultural and pharmaceutical applications (Tumkevičius et al., 2000).

Dye Synthesis

  • It serves as a precursor in the synthesis of novel chalcone dyes, used for coloring polyester fibers with hues ranging from greenish-yellow to orange (Ho & Yao, 2013).

Anti-Inflammatory Applications

  • Some pyrrolo[2,3-d]pyrimidine derivatives, synthesized from this compound, show inhibitory activity against tumor necrosis factor-α (TNF-α), suggesting potential use in anti-inflammatory therapies (Hilmy et al., 2015).

Antibacterial Evaluation

  • The compound is involved in the synthesis of new pyrrolo[2,3-d]pyrimidines with demonstrated antibacterial activity, especially when synthesized using ultrasonic-assisted techniques (Vazirimehr et al., 2017).

Mechanism of Action

Target of Action

The primary target of the compound 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It plays a crucial role in promoting cell proliferation and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This means it competes with ATP for binding to the kinase, thereby inhibiting its activity .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a key downstream component in this pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has been optimized to be orally bioavailable . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound has a significant impact on the molecular and cellular effects of PKB’s action .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile acts as an ATP-competitive inhibitor . It interacts with PKB, a key enzyme in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The nature of these interactions is competitive, with the compound binding to the ATP site on PKB, thereby inhibiting its activity .

Cellular Effects

The effects of this compound on cells are significant. It influences cell function by modulating signaling through PKB . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ATP site on PKB . This binding interaction inhibits the activity of PKB, leading to changes in gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Although active in cellular assays, compounds containing this structure underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At well-tolerated doses, it strongly inhibited the growth of human tumor xenografts in nude mice .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role as an inhibitor of PKB

Properties

IUPAC Name

1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-5-10(2-3-10)8-7-1-4-12-9(7)14-6-13-8/h1,4,6H,2-3H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZRWFKQHOAGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=C3C=CNC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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